Solasulfone
Description
Structure
2D Structure
Properties
IUPAC Name |
tetrasodium;1-phenyl-3-[4-[4-[(3-phenyl-1,3-disulfonatopropyl)amino]phenyl]sulfonylanilino]propane-1,3-disulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32N2O14S5.4Na/c33-47(34,25-15-11-23(12-16-25)31-29(50(41,42)43)19-27(48(35,36)37)21-7-3-1-4-8-21)26-17-13-24(14-18-26)32-30(51(44,45)46)20-28(49(38,39)40)22-9-5-2-6-10-22;;;;/h1-18,27-32H,19-20H2,(H,35,36,37)(H,38,39,40)(H,41,42,43)(H,44,45,46);;;;/q;4*+1/p-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAGUNVVOQBKLDL-UHFFFAOYSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(NC2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)NC(CC(C4=CC=CC=C4)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H28N2Na4O14S5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50927894 | |
| Record name | Solasulfone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50927894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
892.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133-65-3 | |
| Record name | Solasulfone [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000133653 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Solasulfone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50927894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Solasulfone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.652 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SOLASULFONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H12JE4313S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational Aspects and Historical Context of Solasulfone Research
Historical Development of Sulfone Chemotherapeutics and Solasulfone's Emergence
The journey of sulfone chemotherapy began in the early 20th century, a period marked by significant advancements in the fight against infectious diseases. The parent compound of the sulfone class, dapsone (B1669823), was synthesized, but its initial therapeutic applications were hindered by its toxicity at the high doses then believed to be necessary. ilsl.br This challenge spurred researchers to develop derivatives that would be less toxic and more soluble.
This compound, also known as Sulphetrone, emerged from this line of inquiry in the 1930s. wikipedia.org It was developed from the parent compound sulphetrone and was first prepared by reacting 4,4¢-diaminodiphenyl sulfone with cinnamic aldehyde, followed by treatment with a sodium bisulfite solution. drugfuture.com Initial evaluations in the 1930s and 1940s identified its potential as an antibacterial agent, particularly against tuberculosis and various other infections. wikipedia.org Subsequently, it was recognized for its effectiveness in the treatment of leprosy. wikipedia.org As a water-soluble derivative, this compound was initially considered a safer alternative to dapsone for treating leprosy. ilsl.br
The chemical properties of this compound were established in early studies. It is exceedingly soluble in cold water, forming a neutral solution, but is practically insoluble in cold alcohol. drugfuture.com Aqueous solutions of 20% and 40% (w/v) were found to be stable, especially when neutral or slightly alkaline, allowing them to be autoclaved. drugfuture.com
| Property | Value |
| CAS Registry Number | 133-65-3 |
| Molecular Formula | C30H28N2Na4O14S5 |
| Molecular Weight | 892.83 g/mol |
| IUPAC Name | Tetrasodium (B8768297) 3,3'-[sulfonylbis(benzene-4,1-diylimino)]bis(1-phenylpropane-1,3-disulfonate) |
| Synonyms | Solapsone, Sulphetrone, Cimedone, RP-3668 |
Academic Evolution of Research Paradigms for this compound and its Derivatives
The academic understanding of this compound has evolved significantly since its introduction. Initially, the research paradigm focused on its direct antibacterial activity as a standalone, water-soluble chemotherapeutic agent. ilsl.br However, subsequent investigations revealed a more complex mechanism of action. It became evident that the therapeutic activity of this compound was primarily derived from its in-vivo conversion to dapsone (DDS). ilsl.br This discovery shifted the paradigm, recasting this compound as a prodrug for dapsone.
This understanding led to studies investigating the disposition of this compound in patients, which found that while the parent drug was cleared rapidly, the resulting dapsone and its metabolite, monoacetyldapsone (B194098) (MADDS), had much longer clearance times. ilsl.br The primary antibacterial mechanism of action for sulfones like this compound is the inhibition of dihydropteroate (B1496061) synthase, an enzyme critical for the synthesis of folic acid in bacteria. smolecule.comontosight.ai This disruption of folate metabolism is key to its effect against Mycobacterium leprae, the bacterium that causes leprosy. smolecule.com
In recent years, the research focus has broadened beyond its role as a leprostatic agent. Emerging research has begun to explore the potential of this compound and its derivatives in other therapeutic areas. smolecule.com Studies have indicated potential anti-inflammatory properties, suggesting an ability to modulate immune responses. smolecule.com Furthermore, researchers are investigating its antiparasitic activity against protozoa like Plasmodium species, which cause malaria, and its potential anti-tumor effects against various cancers. smolecule.com This represents a significant evolution from its original application, opening new avenues for pharmacological research into this complex sulfone compound.
Methodological Frameworks Employed in this compound Studies
The study of this compound has utilized a range of chemical and analytical methodologies to characterize its synthesis, properties, and metabolic fate. The foundational methodological framework for its creation was rooted in synthetic organic chemistry. The original patented method involved the reaction of 4,4¢-diaminodiphenyl sulfone with cinnamic aldehyde, followed by treatment with sodium bisulfite. drugfuture.com An improved process was later developed to enhance this synthesis. drugfuture.com
Early property and estimation studies relied on established analytical techniques of the time. drugfuture.com For instance, the absorption spectrum of a dye produced through diazotization and coupling to N-(1-naphthyl)ethylenediamine hydrochloride was used for its quantification. drugfuture.com
As analytical science advanced, more sophisticated methodological frameworks were applied to understand its behavior in biological systems. To study its disposition in patients, researchers employed spectrophotofluorometric techniques to determine the plasma and urine levels of its active metabolite, dapsone (DDS), and monoacetyldapsone (MADDS). ilsl.br Later studies adopted high-pressure liquid chromatography (HPLC) combined with fluorometric detection. ilsl.br This highly sensitive and specific method allowed for the simultaneous measurement of the parent this compound drug and its metabolites in plasma. ilsl.br An indirect assay was also developed where this compound in plasma was hydrolyzed to dapsone under alkaline conditions ("alkali-labile DDS") and then measured, a method that achieved a recovery of approximately 82%. ilsl.br
These evolving analytical frameworks have been crucial in elucidating the pharmacokinetic profile of this compound and confirming its role as a prodrug.
| Research Area | Methodological Approach | Purpose |
| Synthesis | Chemical reaction of 4,4¢-diaminodiphenyl sulfone with cinnamic aldehyde and sodium bisulfite. drugfuture.com | To prepare the this compound compound. |
| Quantification | Spectrophotometry (via dye formation). drugfuture.com | Early method for estimation and quantification. |
| Metabolite Analysis | Spectrophotofluorometry. ilsl.br | To determine levels of dapsone (DDS) and monoacetyldapsone (MADDS) in plasma and urine. |
| Pharmacokinetic Studies | High-Pressure Liquid Chromatography (HPLC) with fluorometric detection. ilsl.br | To separate and quantify this compound, DDS, and MADDS in plasma samples. |
| Indirect Measurement | Alkali hydrolysis followed by extraction and chromatography. ilsl.br | To measure this compound concentration in plasma by converting it to DDS. |
Mechanistic Principles of Solasulfone S Biological Activity
Inhibition of Dihydropteroate (B1496061) Synthase (DHPS) as a Core Mechanism
The principal mechanism of action for solasulfone, like other sulfone and sulfonamide drugs, is the inhibition of dihydropteroate synthase (DHPS). smolecule.comnih.govontosight.ai This enzyme is critical in the folic acid synthesis pathway of various pathogenic microorganisms, including bacteria and protozoa. smolecule.comontosight.airesearchgate.net Folate is an essential molecule for the synthesis of nucleic acids, and its disruption ultimately hinders microbial replication and survival. ontosight.airesearchgate.net The inhibition of DHPS by this compound is a competitive process.
Molecular Mimicry of p-Aminobenzoic Acid (pABA) in DHPS Active Site
This compound's inhibitory action on DHPS is a direct result of its ability to act as a molecular mimic of the enzyme's natural substrate, p-aminobenzoic acid (pABA). biorxiv.org Sulfonamide drugs, which are structurally similar to p-aminobenzoic acid (PABA), interfere with the conversion of PABA to folate by the enzyme dihydropteroate synthetase. ecmdb.ca The structural resemblance allows this compound, or more accurately its active metabolite dapsone (B1669823), to bind to the pABA-binding site on the DHPS enzyme. nih.gov This competitive antagonism prevents pABA from binding and thereby blocks the synthesis of dihydropteroic acid, a precursor to dihydrofolic acid. nih.govresearchgate.net This disruption of the folate pathway is the foundation of its bacteriostatic activity. researchgate.net
Enzymatic and Structural Studies of DHPS from Pathogenic Microorganisms
Enzymatic and structural studies of DHPS from various pathogenic microorganisms have provided significant insights into the mechanism of sulfone and sulfonamide resistance. nih.gov The DHPS enzyme typically has a "TIM-barrel" fold structure, with loops at the C-terminal end playing an active role in drug activity. nih.gov Studies on DHPS from Plasmodium falciparum, the parasite responsible for the most severe form of malaria, have been particularly informative. nih.gov Research has identified specific amino acid mutations within the DHPS gene that confer resistance to sulfadoxine, a related sulfonamide. These mutations are believed to alter the affinity of the drug for the enzyme's active site. nih.gov
Molecular docking studies have further elucidated the interactions between sulfone drugs and the DHPS active site. For instance, dapsone has been shown to form hydrogen bonds with key residues within the pABA pocket of the DHPS enzyme. nih.gov Understanding these interactions at a molecular level is crucial for the development of new inhibitors that can overcome existing resistance mechanisms.
Exploration of Ancillary Biological Activities in this compound Research
Beyond its primary role as a DHPS inhibitor, research has explored other potential biological activities of this compound.
Investigation of Antioxidant Effects in Experimental Systems
Some studies have investigated the antioxidant properties of this compound. A comparative study evaluated the antioxidant effect of this compound and α-tocopherol, suggesting an interest in its potential to mitigate oxidative stress. ncats.ioresearchgate.netdntb.gov.uamedkoo.com The investigation into the antioxidant potential of this compound represents an area of ancillary research into its biological effects.
Metabolite-Mediated Activity: The Role of Dapsone Conversion
A critical aspect of this compound's biological activity is its in vivo conversion to its parent compound, dapsone (4,4'-diaminodiphenyl sulfone). ncats.ioilsl.br It is widely accepted that this compound functions as a prodrug, with dapsone being the primary active metabolite responsible for the therapeutic effects. ilsl.brpharmacy180.com
Studies have shown that after administration of this compound, dapsone and its major metabolite, monoacetyldapsone (B194098) (MADDS), can be detected in plasma and urine. ilsl.br The metabolic conversion of this compound to dapsone is a key step, as dapsone is a potent inhibitor of DHPS. researchgate.netpraxis-schuster.ch This metabolic pathway underscores the importance of considering the in vivo fate of this compound when evaluating its mechanistic principles. The levels of dapsone achieved after this compound administration are directly related to its therapeutic efficacy. ilsl.br
| Feature | Description |
| Primary Mechanism | Inhibition of Dihydropteroate Synthase (DHPS) smolecule.comnih.govontosight.ai |
| Molecular Action | Competitive mimic of p-Aminobenzoic Acid (pABA) biorxiv.org |
| Ancillary Activity | Investigated for potential antioxidant effects ncats.ioresearchgate.netdntb.gov.uamedkoo.com |
| Metabolism | Functions as a prodrug, converting to the active metabolite Dapsone ilsl.brpharmacy180.com |
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Investigations of Solasulfone Analogs
Principles of Molecular Structure-Biological Activity Correlations in Sulfone Chemistry
The biological activity of sulfone compounds is intrinsically linked to their molecular architecture. nih.gov Sulfones, like their chemical cousins the sulfonamides, typically function as antimicrobial agents by inhibiting the enzyme dihydropteroate (B1496061) synthase (DHPS). nih.govresearchgate.net This enzyme is vital in the folic acid synthesis pathway of many pathogens, including bacteria and protozoa. nih.govsci-hub.se The absence of this pathway in mammals makes DHPS an excellent target for selective drug action. nih.gov
The core principle of the biological activity of sulfones lies in their ability to act as competitive inhibitors of the natural substrate of DHPS, para-aminobenzoic acid (pABA). researchgate.net The structure-activity relationships in sulfone chemistry are governed by several key factors:
The Sulfonyl Group (SO₂): This central feature is critical for activity. The strong electron-withdrawing nature of the sulfonyl group influences the electronic properties of the entire molecule.
Aromatic Rings: Diaryl sulfone compounds possess two aromatic rings. One ring typically mimics the p-aminobenzoate portion of the natural substrate. Substitutions on these rings significantly impact activity. researchgate.net The presence of an extra aromatic ring in diaryl sulfones, compared to some sulfonamides, can help stabilize the inhibitor in the flexible pABA binding loops of the enzyme. researchgate.net
Substituent Effects: The nature and position of substituent groups on the aromatic rings are paramount. The introduction of different functional groups can alter the molecule's steric, electronic, and hydrophobic properties, thereby influencing its binding affinity to the DHPS active site. For instance, the addition of small hydrophobic groups at specific positions can significantly improve potency. researchgate.net
Systematic modifications of a lead compound, such as Solasulfone, and the subsequent evaluation of these analogs allow researchers to deduce these SAR principles, paving the way for the rational design of more potent derivatives. researchgate.netnih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Series
Quantitative Structure-Activity Relationship (QSAR) models establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. wikipedia.orgjocpr.com This computational technique is instrumental in drug discovery for predicting the activity of new compounds, optimizing lead structures, and understanding the specific features that drive biological potency. jocpr.commdpi.com
For sulfone drugs targeting DHPS, QSAR studies have been pivotal. Researchers collect data on the inhibitory concentrations (such as the 50% inhibitory concentration, IC₅₀) for a series of analogs and correlate this with calculated molecular descriptors like partition coefficients and molar refractivity. nih.govasm.org While conventional regression analysis has not always yielded satisfactory QSAR models for sulfones, three-dimensional QSAR (3D-QSAR) approaches have proven to be highly successful. nih.govasm.org
A notable 3D-QSAR method, Comparative Molecular Field Analysis (CoMFA), has been effectively applied to sulfone inhibitors of DHPS from Pneumocystis carinii. nih.govasm.org This method evaluates the steric and electrostatic fields of the molecules and correlates them with biological activity. In one such study, a CoMFA model for a set of 36 sulfone and sulfanilamide (B372717) analogs produced a statistically robust model with a high conventional r² value of 0.964 and a cross-validated r² value of 0.699, indicating strong predictive power. nih.govasm.org
Table 1: Statistical Results of a CoMFA-based 3D-QSAR Model for DHPS Inhibitors
| Parameter | Value | Description | Source |
| Conventional r² | 0.964 | Indicates the goodness of fit of the model to the training set data. | nih.gov, asm.org |
| Cross-validated r² | 0.699 | Represents the predictive ability of the model, assessed by systematically leaving out data points. | nih.gov, asm.org |
| Number of Analogs | 36 | The size of the dataset used to build the final model after removing poorly correlated compounds. | nih.gov, nih.gov |
| Common Structural Moiety | NHSO₂ | The shared chemical group among all the analogs included in the study. | nih.gov, asm.org |
This interactive table summarizes the statistical validation of a 3D-QSAR model developed for a series of sulfa drugs, highlighting its predictive capability.
A pharmacophore model defines the essential three-dimensional arrangement of functional groups in a molecule that are necessary for binding to a specific biological target. mdpi.com For DHPS inhibitors like this compound, these models are derived from SAR and QSAR data and serve as a blueprint for designing new, potent analogs. nih.govasm.org
Pharmacophore models for sulfone-based DHPS inhibitors typically highlight the importance of:
An aromatic ring system that can fit into the pABA binding pocket.
A hydrogen bond donor/acceptor, often an amino group, that mimics the amino group of pABA.
The sulfonyl group, which plays a key role in the electronic character and orientation of the molecule within the active site.
The 3D-QSAR contour maps generated from CoMFA studies provide a visual representation of the pharmacophore. researchgate.net These maps show regions where steric bulk or specific electrostatic charges (positive or negative) are favorable or unfavorable for activity, guiding medicinal chemists in modifying structures to enhance DHPS inhibition. researchgate.net
A variety of computational methods are employed to analyze the SAR of sulfone inhibitors, complementing experimental approaches and providing deeper insights at the molecular level. nih.gov
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor's active site. sci-hub.se For sulfone analogs, docking studies are used to visualize their binding pose within the DHPS pABA-binding pocket. researchgate.netsci-hub.se These simulations help to explain the observed SAR by revealing specific interactions, such as hydrogen bonds and van der Waals forces, between the inhibitor and amino acid residues of the enzyme. scielo.br
3D-QSAR (CoMFA): As previously mentioned, this is a powerful tool for developing predictive models based on the 3D steric and electrostatic fields of molecules. nih.gov It has been successfully used to create pharmacophore models for DHPS inhibitors. asm.org
Density Functional Theory (DFT): DFT calculations are used to compute electronic properties of the sulfone molecules, such as the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net This information provides insight into the reactivity and electronic interactions of the inhibitors within the enzyme's catalytic pocket. researchgate.net
Molecular Dynamics (MD) Simulations: MD simulations are used to study the stability and conformational changes of the inhibitor-enzyme complex over time. scielo.br A 10-nanosecond MD simulation of a diaryl sulfone inhibitor bound to DHPS confirmed its stable binding at the pABA catalytic site. researchgate.net
These computational tools are often used in an integrated workflow, from virtual screening of compound libraries to detailed analysis of binding modes, to accelerate the discovery of novel and more effective sulfone-based drugs. sci-hub.seworldscientific.com
Development of Pharmacophoric Models for DHPS Inhibition
Rational Design and Synthesis of this compound Analogs for Enhanced Biological Activity
The knowledge gained from SAR and QSAR investigations is the cornerstone of rational drug design. nih.govmdpi.com The goal is to design and synthesize new analogs of a lead compound, like this compound, with improved potency, selectivity, and pharmacokinetic properties. jocpr.commdpi.com
The process of rational design for sulfone analogs involves several strategies:
Scaffold Hopping and Modification: Based on pharmacophore models, chemists can replace or modify the core structure (scaffold) of the molecule while retaining the key features required for activity. An example includes converting sulfonamide functional groups into acetylenic sulfone groups to create a new class of potential DHPS inhibitors. worldscientific.com
Structure-Based Design: Using the 3D structure of the target enzyme (DHPS), obtained from X-ray crystallography or homology modeling, designers can create molecules that fit perfectly into the active site. sci-hub.se This allows for the optimization of interactions with key amino acid residues.
Property-Guided Optimization: QSAR models that correlate activity with physicochemical properties guide the synthesis of analogs with optimal lipophilicity, polarity, and size for better absorption and distribution. nih.gov
The synthesis of these rationally designed compounds is a critical step. Organic chemists develop synthetic routes to create the target molecules, which are then subjected to biological testing. mdpi.com This iterative cycle of design, synthesis, and testing is a hallmark of modern drug discovery and has been applied to develop numerous bioactive molecules. mdpi.com For instance, a study focusing on diaryl sulfone compounds used insights from a 3D-QSAR model to provide a deeper understanding for designing novel drug candidates against pathogenic Escherichia coli strains. researchgate.net
Synthetic Methodologies and Chemical Transformations Relevant to Solasulfone
Established Synthetic Routes for Sulfone Compounds
The synthesis of sulfone compounds, a class of organosulfur compounds characterized by a sulfur atom connected to two oxygen atoms and two carbon atoms, can be achieved through various established routes. A primary and common method is the oxidation of sulfides. fiveable.me This transformation can be accomplished using a variety of oxidizing agents. For instance, 30% hydrogen peroxide catalyzed by niobium carbide is an effective system for producing sulfones. organic-chemistry.org Another approach involves the use of urea-hydrogen peroxide in conjunction with phthalic anhydride (B1165640) in ethyl acetate, which provides a metal-free and environmentally friendly oxidation method. organic-chemistry.org
The choice of catalyst and reaction conditions can allow for selective oxidation. For example, using tantalum carbide as a catalyst with 30% hydrogen peroxide tends to yield sulfoxides, while niobium carbide under similar conditions favors the formation of sulfones. organic-chemistry.org Furthermore, the chemoselectivity of sulfide (B99878) oxidation can be controlled by adjusting the reaction temperature and utilizing O2/air as the terminal oxidant. organic-chemistry.org
Beyond oxidation, sulfones can also be synthesized through the reaction of sulfinates with electrophiles. fiveable.me Additionally, recent advancements have explored more sustainable methods. Visible light-driven synthesis, for example, aligns with green chemistry principles by operating at room temperature and reducing the need for harsh reagents. mdpi.com Another innovative approach utilizes a catalyst system based on strontium manganese oxide modified with ruthenium, which facilitates the aerobic oxidation of sulfides to sulfones at a low temperature of 30°C with high selectivity. bioengineer.org This catalyst operates through a Mars–van Krevelen mechanism, where lattice oxygen participates directly in the oxidation process. bioengineer.org
Specific Synthesis Strategies for Solasulfone
This compound, chemically known as 1,1'-[sulfonylbis(4,1-phenyleneimino)]bis[3-phenyl-1,3-propanedisulfonic acid] tetrasodium (B8768297) salt, is synthesized from the parent compound 4,4'-diaminodiphenyl sulfone (dapsone). drugfuture.com The synthesis involves reacting dapsone (B1669823) with more than two moles of cinnamaldehyde (B126680) in the cold. drugfuture.com This initial reaction forms 4,4'-dicinnamylideneaminodiphenyl sulfone. drugfuture.com
The following table outlines the key reactants and intermediates in the synthesis of this compound.
| Reactant/Intermediate | Role in Synthesis |
| 4,4'-diaminodiphenyl sulfone (Dapsone) | Parent compound and starting material. drugfuture.com |
| Cinnamaldehyde | Reacts with dapsone to form an intermediate. drugfuture.com |
| 4,4'-dicinnamylideneaminodiphenyl sulfone | Intermediate formed from the reaction of dapsone and cinnamaldehyde. drugfuture.com |
| Sodium bisulfite (NaHSO3) | Reacts with the intermediate to form the final product, this compound. drugfuture.com |
Application of Protecting Group Chemistry in this compound Derivative Synthesis
The synthesis of derivatives of this compound and other sulfone compounds often necessitates the use of protecting groups to selectively mask reactive functional groups. Sulfonyl groups themselves can act as effective protecting groups for amines, reducing their nucleophilicity and basicity. chem-station.com Commonly used sulfonyl protecting groups include methanesulfonyl (Ms), toluenesulfonyl (Ts), and nitrobenzenesulfonyl (Ns). chem-station.com These groups are generally stable under both acidic and basic conditions. chem-station.com
In the context of synthesizing derivatives of dapsone, the parent molecule of this compound, protecting group strategies are employed to achieve selective modifications. For instance, new dapsone derivatives have been synthesized by first acylating both amino groups of dapsone with chloroacetyl chloride. researchgate.net This acylated intermediate can then be reacted with various nucleophiles to create a range of derivatives. researchgate.net
The removal of sulfonyl protecting groups can be challenging. chem-station.com However, specific reagents can be used for deprotection under relatively mild conditions. For example, the 2-(trimethylsilyl)ethanesulfonyl (SES) group is a stable protecting group for amines that can be removed with reagents like cesium fluoride (B91410) or tetrabutylammonium (B224687) fluoride (TBAF). orgsyn.org The choice of protecting group can significantly influence the outcome of a reaction. Studies on vinyl sulfone-modified hex-2-enopyranosides have shown that the type of protecting group on the hydroxyl moieties dramatically affects the reaction patterns with amines. researchgate.net
For sulfonic acid moieties, which are present in this compound, neopentyl esters have been identified as useful protecting groups. google.com These esters are stable to a wide variety of reagents but can be readily cleaved by sterically non-hindered nucleophiles. google.com This allows for a greater range of synthetic transformations on other parts of the molecule without affecting the sulfonic acid group. google.com
Process Chemistry Considerations for Scalable Production of Sulfone Compounds
The scalable production of sulfone compounds requires careful consideration of efficiency, safety, cost-effectiveness, and environmental impact. For many sulfone syntheses, particularly those involving oxidation of sulfides, traditional methods can require high temperatures and expensive, often precious metal-based, catalysts, which can limit their large-scale applicability. bioengineer.org
Recent advancements aim to address these challenges. The development of highly active and selective catalysts, such as the ruthenium-modified strontium manganese oxide for aerobic sulfide oxidation, allows for reactions to proceed at lower temperatures and with greater efficiency, making the process more economically viable and scalable. bioengineer.org Similarly, methods that utilize readily available and inexpensive reagents, such as the "one-pot" synthesis of dapsone from p-nitrobenzenesulfonyl chloride, are advantageous for large-scale production due to their simplicity and high yields. google.com This particular method also avoids the need for inert gas protection and phosphine (B1218219) ligands, further reducing costs. google.com
For the production of specific sulfone-containing building blocks, methodologies that allow for synthesis on a multidecagram scale are crucial. A one-pot halosulfonylation of strained hydrocarbons has been developed that proceeds under practical and mild conditions, generating sulfonyl halides in situ from sulfinate salts. nih.gov This approach is notable for its scalability and applicability to a range of pharmaceutically relevant structures. nih.gov
Furthermore, the principles of green chemistry are increasingly being integrated into process chemistry for sulfone synthesis. The use of visible light-driven reactions and recyclable solvents are examples of more sustainable approaches. mdpi.comacs.org For instance, piperylene sulfone has been proposed as a recyclable substitute for dimethyl sulfoxide (B87167) (DMSO), a common but difficult-to-remove solvent. acs.org Developing a scalable and sustainable synthesis for such a solvent involved optimizing reaction kinetics and employing sustainable separation methods like CO2 extraction to minimize waste. acs.org
The following table summarizes key considerations for the scalable production of sulfone compounds.
| Consideration | Example/Strategy | Significance |
| Catalyst Efficiency | Ruthenium-modified strontium manganese oxide for aerobic oxidation. bioengineer.org | Enables lower reaction temperatures and high selectivity, reducing energy costs and byproducts. bioengineer.org |
| Reaction Conditions | "One-pot" synthesis of dapsone. google.com | Simplifies the process, increases overall yield, and reduces the need for expensive reagents and equipment. google.com |
| Scalability | One-pot halosulfonylation of strained hydrocarbons. nih.gov | Allows for the production of key intermediates on a large (multidecagram) scale. nih.gov |
| Sustainability | Use of visible light-driven reactions and recyclable solvents like piperylene sulfone. mdpi.comacs.org | Minimizes environmental impact and waste generation. mdpi.comacs.org |
| Starting Material Cost | Utilizing readily available starting materials like p-nitrobenzenesulfonyl chloride. google.com | Reduces the overall cost of the final product. google.com |
Preclinical Research and in Vitro / in Vivo Evaluation of Solasulfone
In Vitro Model Systems for Solasulfone Research
In vitro studies, which are conducted using cell cultures outside of a living organism, are crucial for the initial screening and mechanistic understanding of a drug candidate like this compound. news-medical.netliveonbiolabs.com These models allow for a focused investigation of the compound's effects at a cellular and molecular level in a controlled environment. liveonbiolabs.com
Cell-based assays are instrumental in evaluating the efficacy of this compound and confirming its interaction with intended molecular targets. researchgate.netfrontiersin.org These assays model the complexity of the cellular environment and are a critical step in validating the compound's mechanism of action. catapult.org.uk
The primary objectives of these assays are to determine if the compound reaches its site of action, interacts with the target as expected, and what the downstream effects of this interaction are. catapult.org.uk A variety of techniques can be employed, including label-free approaches like the Cellular Thermal Shift Assay (CETSA), which assesses the stabilization of a target protein upon ligand binding. catapult.org.ukselvita.com Other methods may involve modified ligands or targets, such as Bioluminescence Resonance Energy Transfer (BRET), or fluorescence-based techniques. catapult.org.uknih.gov
The data gathered from these assays, such as the half-maximal inhibitory concentration (IC50), helps to quantify the potency of the compound. For instance, studies on solasonine (B1682107) and solamargine, related glycoalkaloids, have demonstrated dose-dependent cytotoxicity against bladder cancer cell lines. nih.gov
| Assay Type | Purpose | Key Parameters Measured | Example Application |
|---|---|---|---|
| Cell Viability/Cytotoxicity Assays | To determine the concentration of this compound that is effective at inhibiting cell growth or killing cells. | IC50 (Half-maximal inhibitory concentration) | Testing against various cancer cell lines. |
| Cellular Thermal Shift Assay (CETSA) | To confirm direct binding of this compound to its intracellular target protein. | Thermal shift of the target protein | Validating target engagement in intact cells without labeling. catapult.org.ukselvita.com |
| Bioluminescence Resonance Energy Transfer (BRET) | To measure the interaction between this compound and its target protein in real-time in living cells. | BRET signal change | Quantifying binding affinity and kinetics. nih.gov |
| Flow Cytometry | To analyze the effects of this compound on the cell cycle or apoptosis. | Cell cycle distribution, apoptotic cell population | Investigating the mechanism of cell death induced by the compound. |
Biochemical assays are utilized to investigate the direct inhibitory effects of this compound on specific enzymes. These assays typically use purified enzymes and substrates to quantify the compound's inhibitory potency, often expressed as the IC50 or the inhibition constant (Ki). nih.gov
A common application of such assays is to determine the mechanism of inhibition, for example, whether the inhibitor is competitive, non-competitive, or uncompetitive with respect to the enzyme's substrate. domainex.co.uk For sulfone drugs like dapsone (B1669823), a related compound, a key mechanism of action is the inhibition of dihydropteroate (B1496061) synthetase, an enzyme crucial for folic acid synthesis in microorganisms. researchgate.net
Various technologies are available for these assays, including spectrophotometric methods and proximity assays like AlphaLISA, which are particularly suitable for low-turnover enzymes. nih.govdomainex.co.uk
| Assay Type | Enzyme Target | Parameter Measured | Significance |
|---|---|---|---|
| Spectrophotometric Assay | Dihydropteroate Synthase | IC50, Ki | Quantifies the inhibitory potency of this compound against a key enzyme in microbial folate synthesis. researchgate.net |
| AlphaLISA Proximity Assay | Lysine Methyltransferases (KMTs) | pIC50 | Allows for the study of inhibition of epigenetic enzymes in a high-throughput format. domainex.co.uk |
| Radiometric Assay | Histone Acetyltransferases (HATs) | Enzymatic activity | Provides a sensitive method for quantifying the activity of enzymes involved in acetylation. nih.gov |
Cell-Based Assays for Efficacy and Target Engagement Profiling
In Vivo Preclinical Animal Models in this compound Research
In vivo studies, conducted in living organisms, are essential to understand how a compound like this compound behaves in a complex biological system. news-medical.net Animal models provide crucial data on efficacy, safety, pharmacokinetics, and pharmacodynamics that cannot be obtained from in vitro experiments alone. liveonbiolabs.com The choice of an appropriate animal model is critical for the translational relevance of the preclinical findings. nih.gov
To evaluate the therapeutic potential of this compound, researchers use animal models that mimic human diseases. googleapis.com These models are crucial for assessing whether the in vitro efficacy of the compound translates to a therapeutic effect in a living organism. mdpi.com
For a compound like this compound, which has antimicrobial properties, murine infection models are commonly employed. For example, the efficacy of related sulfone drugs has been demonstrated in animal models of Pneumocystis carinii infection. researchgate.net In the context of cancer research, xenograft models, where human tumor cells are implanted into immunocompromised mice, are frequently used to test the anti-tumor activity of new compounds. nih.gov The effectiveness of the treatment is often measured by a reduction in tumor volume or an increase in survival time. nih.govgoogle.com.na
Disposition studies, which encompass the absorption, distribution, metabolism, and excretion (ADME) of a drug, are a critical component of preclinical research. basicmedicalkey.com These studies help to understand how the body processes this compound and are essential for determining its pharmacokinetic profile. researchgate.net
Preclinical disposition studies are conducted in various animal species to identify the most relevant species for toxicological testing. basicmedicalkey.com For instance, studies on sulfoxone (B94800) and this compound in leprosy patients have determined the plasma levels of their active metabolite, dapsone. researchgate.net Understanding the metabolic pathways and the rate of clearance of a drug is vital for predicting its behavior in humans. basicmedicalkey.com
Confirming that a drug reaches and interacts with its intended target in a living organism is a key aspect of preclinical evaluation. digitellinc.com Techniques are being developed to measure target engagement in vivo, providing a more accurate picture of a drug's pharmacodynamics. biorxiv.org
Methods to study in vivo target engagement include the use of fluorescently tagged molecules or advanced imaging techniques. nih.gov For example, the Cellular Target Engagement by Accumulation of Mutant (CeTEAM) platform allows for the non-invasive tracking of drug-target interactions in live animals. biorxiv.org These studies can reveal important information about drug distribution within tissues and tumors, highlighting that plasma drug levels may not always correlate with target occupancy. biorxiv.org
Disposition Studies in Preclinical Models
Principles of Preclinical Study Design and Rigor
The preclinical evaluation of this compound, a prodrug of Dapsone, adheres to fundamental principles of study design aimed at ensuring scientific rigor and the generation of reliable data for potential clinical translation. nih.govscribd.com A primary objective of preclinical research is to address important scientific questions for which answers are not yet available, necessitating that experiments are meticulously designed, conducted, analyzed, and reported with the highest level of transparency. nih.gov
Key considerations in the design of preclinical studies for compounds like this compound include the clear definition of a hypothesis, determination of the effect size, and appropriate selection of experimental groups, units, and sample sizes. researchgate.net Both exploratory (hypothesis-generating) and confirmatory (hypothesis-testing) research play crucial roles. researchgate.net Exploratory studies may be used to identify new potential applications or mechanisms of action for this compound, while confirmatory studies are designed to rigorously test specific hypotheses. nih.govresearchgate.net
To minimize experimental bias, which can impede clinical translation and waste resources, several measures are incorporated into the study design. nih.gov These include randomization of subjects to treatment groups, blinding of investigators and outcome assessors, and the a priori definition of primary and secondary outcome measures. researchgate.net A formal protocol, which may be registered and published, should outline these principles to enhance scientific rigor. nih.govresearchgate.net
The preclinical development of a drug involves a comprehensive assessment, including in vitro and in vivo studies. rlmc.edu.pk In vitro studies, which are conducted outside of a living organism, provide an initial screening platform to assess the biological activity of a compound. rlmc.edu.pkiaea.org For this compound, this could involve assays to determine its efficacy against specific pathogens or its effect on cellular pathways. Following promising in vitro results, in vivo studies in animal models are conducted to evaluate the compound's efficacy and to understand its pharmacokinetic and pharmacodynamic profile. rlmc.edu.pkpraxis-schuster.ch The selection of an appropriate animal model is a critical step in this process. nih.gov
Table 1: Key Principles in Preclinical Study Design
| Principle | Description | Relevance to this compound |
|---|---|---|
| Clear Hypothesis | A specific, testable question that the study aims to answer. | e.g., "Does this compound inhibit the growth of Mycobacterium leprae in an in vitro culture system?" |
| Appropriate Controls | Inclusion of negative and positive control groups to validate the experimental system. | Comparing the effect of this compound to a vehicle control and a known anti-leprosy drug. |
| Randomization | Allocation of experimental subjects to different groups by chance to minimize selection bias. | Randomly assigning infected animals to receive this compound or a placebo. |
| Blinding | Concealing the group allocation from individuals involved in the experiment to prevent observer bias. | The investigator assessing the disease progression is unaware of which animals received this compound. |
| Sample Size Calculation | Determining the number of subjects needed to detect a statistically significant effect. | Ensuring the study is adequately powered to draw meaningful conclusions about this compound's efficacy. |
| Defined Outcome Measures | Pre-specified parameters that will be measured to assess the effect of the intervention. | e.g., Reduction in bacterial load, improvement in clinical signs. |
Development and Application of Alternative Models in Preclinical Evaluation
In the preclinical evaluation of therapeutic agents like this compound, there is a growing emphasis on the development and application of alternative models to traditional animal testing. These alternative models can include in vitro cell culture systems, tissue models, and in silico computational modeling, which can provide valuable insights into a drug's mechanism of action and potential efficacy before moving into whole-animal studies. iaea.orgnih.govgoogle.com.na
In vitro models are fundamental for the initial screening and mechanistic studies of compounds. For this compound, this could involve the use of cell lines or primary cell cultures to assess its antibacterial properties or its effects on specific cellular processes. revistadechimie.ro For instance, the cytotoxic activity of new compounds can be evaluated using bioassays such as the Daphnia magna bioassay. revistadechimie.ro Such in vitro systems allow for high-throughput screening and can help in the early identification of promising drug candidates. google.com.na
The development of three-dimensional (3D) cell culture models represents a significant advancement over traditional two-dimensional (2D) cultures. These 3D models more closely mimic the in vivo environment and can provide a more accurate prediction of a drug's effects. For example, a study on other compounds demonstrated that nanoencapsulated forms showed a lower IC₅₀ in a 3D bladder cancer cell culture compared to the free drug, highlighting the utility of such models. nih.gov
In silico models, which use computer simulations to predict the properties of a drug, are also becoming increasingly important in preclinical research. researchgate.net These models can be used to predict the pharmacokinetic properties of a compound, its potential binding to target proteins, and to identify potential lead candidates for further development. researchgate.netnih.gov
The use of alternative models aligns with the "3Rs" principle of animal research: Replacement, Reduction, and Refinement. By using in vitro and in silico models, researchers can replace or reduce the number of animals used in experiments and refine the experimental procedures to minimize animal suffering. While in vivo studies in animal models remain a crucial step in preclinical research to understand the complex interactions within a living organism, the strategic use of alternative models can make the drug development process more efficient, ethical, and predictive of clinical outcomes. nih.govijpras.com
Table 2: Examples of Alternative Models in Preclinical Research
| Model Type | Specific Example | Application for this compound Evaluation |
|---|---|---|
| In Vitro (2D Cell Culture) | Macrophage cell lines infected with Mycobacterium | To assess the intracellular killing efficacy of this compound. |
| In Vitro (3D Cell Culture) | Spheroid cultures of infected cells | To evaluate the penetration and efficacy of this compound in a more tissue-like environment. nih.gov |
| In Vitro (Bioassay) | Daphnia magna bioassay | To determine the general cytotoxicity of this compound and its metabolites. revistadechimie.ro |
| In Silico (Computational) | Molecular docking simulations | To predict the binding affinity of this compound to its target enzymes. researchgate.net |
| Ex Vivo | Isolated perfused organ systems | To study the metabolism and transport of this compound in a specific organ without using a whole animal. |
Drug Discovery Strategies and Methodologies Applied to Sulfone Chemistry
Lead Identification and Optimization in Sulfone Drug Discovery
Lead identification is the initial step in drug discovery where promising compounds, known as "hits," are identified from large chemical libraries through techniques like high-throughput screening (HTS). upmbiomedicals.combiobide.com These hits then undergo a process of hit-to-lead optimization to improve their initial properties. upmbiomedicals.com The subsequent lead optimization phase further refines these lead compounds to enhance their efficacy, selectivity, and pharmacokinetic profiles. biobide.comdanaher.com
The process of lead identification and optimization is a crucial phase in drug discovery that aims to identify and refine promising compounds. biobide.comdanaher.com This journey from a preliminary "hit" to a viable drug candidate involves several key stages:
Hit Identification High-throughput screening of large compound libraries is used to find initial hits that show activity against a specific biological target. upmbiomedicals.combiobide.com
Hit-to-Lead The identified hits are then optimized to improve their potency and selectivity, transforming them into more promising "lead" compounds. upmbiomedicals.com
In sulfone drug discovery, this process often involves making minor structural modifications to a lead compound to understand its structure-activity relationships (SAR). amu.edu.az This knowledge helps in designing new analogs with improved therapeutic properties. For instance, the replacement of a sulfone group with a sulfoximine (B86345) has been a key strategy in the optimization of several clinical candidates. chemrxiv.org
Fragment-based drug discovery (FBDD) is another strategy where small molecular fragments that bind weakly to the target are identified and then grown or merged to create more potent lead compounds. nih.gov
Computer-Aided Drug Design (CADD) for Solasulfone-Based Compounds
Computer-Aided Drug Design (CADD) utilizes computational methods to accelerate the drug discovery process, from hit identification to lead optimization. selvita.comjuniperpublishers.com CADD is broadly categorized into structure-based drug design (SBDD) and ligand-based drug design (LBDD). nih.govmdpi.com SBDD relies on the 3D structure of the target protein to design drugs, while LBDD uses knowledge of molecules known to interact with the target. nih.govmdpi.com
Virtual screening is a key CADD technique used to search large libraries of compounds to identify those that are most likely to bind to a drug target. unina.it This method is significantly faster and more cost-effective than experimental high-throughput screening. unina.it
Pharmacophore modeling is a common virtual screening approach that identifies the essential 3D arrangement of functional groups (the pharmacophore) required for biological activity. nih.gov This model is then used to screen databases for molecules with a similar 3D structure. nih.gov Another technique is "scaffold hopping," which aims to identify new core structures (scaffolds) that maintain the same biological activity as a known compound but may have improved properties. bhsai.orgredheracles.net
The following table summarizes some virtual screening techniques:
| Technique | Description | Application in Sulfone Drug Discovery |
|---|---|---|
| Pharmacophore Modeling | Identifies the essential 3D features of a ligand required for biological activity and uses this model to screen for new compounds. nih.gov | Can be used to discover novel sulfone-containing compounds with desired biological activities by creating a pharmacophore model based on known active sulfones. |
| Scaffold Hopping | Aims to find new molecular backbones (scaffolds) that can mimic the activity of a known active compound. bhsai.orgredheracles.net | Can lead to the discovery of new sulfone scaffolds with improved properties, such as better pharmacokinetics or reduced toxicity. bhsai.org |
| Molecular Docking | Predicts the preferred orientation of a ligand when bound to a target protein. unina.it | Used to screen virtual libraries of sulfone compounds and predict their binding affinity to a specific target. |
Structure-based drug design (SBDD) leverages the three-dimensional structural information of a biological target to design and optimize drugs. saromics.comnih.gov When the crystal structure of a target protein is known, researchers can design molecules that fit precisely into the binding site, leading to higher potency and selectivity. saromics.com
Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time. nih.govebsco.com These simulations can predict how a ligand, such as a this compound analog, will interact with its target protein, revealing key binding interactions and conformational changes. nih.govmdpi.com This information is invaluable for understanding the mechanism of action and for guiding the design of more effective drugs. nih.govmdpi.com MD simulations have been used to study the interaction of various drugs with their target receptors, providing insights that can guide further drug development. semanticscholar.orgrsc.org
| Method | Description | Application to this compound |
| Structure-Based Drug Design (SBDD) | Uses the 3D structure of the target to design molecules that bind with high affinity and selectivity. saromics.comnih.gov | If the structure of the biological target of this compound (e.g., dihydropteroate (B1496061) synthase) is known, SBDD can be used to design more potent and specific analogs. smolecule.com |
| Molecular Dynamics (MD) Simulations | Simulates the movement of atoms and molecules to study their dynamic behavior and interactions over time. nih.govebsco.com | MD simulations can be employed to understand the binding mechanism of this compound to its target, identify key amino acid interactions, and predict the effect of structural modifications on binding affinity. nih.govmdpi.com |
Virtual Screening Techniques for Novel Sulfone Scaffolds
Drug Repurposing Strategies for this compound and its Structural Analogs
Drug repurposing, or repositioning, is the process of identifying new therapeutic uses for existing drugs. researchgate.netjimc.ir This strategy offers several advantages over traditional drug development, including reduced timelines and costs, as the safety and pharmacokinetic profiles of the drugs are often already known. jimc.irnih.gov
This compound, originally developed as an antibacterial agent for leprosy and tuberculosis, and its structural analogs could be candidates for drug repurposing. smolecule.comontosight.aiwikipedia.org Given that some sulfone derivatives have shown a range of biological activities, including antiparasitic and anti-inflammatory effects, there is potential to explore new applications for these compounds. smolecule.com For instance, the anti-inflammatory properties of some sulfones could be investigated for treating inflammatory diseases. smolecule.com
The process of drug repurposing can be guided by several approaches, including:
Computational Methods Utilizing bioinformatics and systems biology to predict new drug-target interactions.
Screening-Based Approaches Testing existing drugs in new disease models.
Analog-Based Drug Design Modifying the structure of an existing drug to optimize it for a new target. nih.gov
Comparative Academic Analyses of Solasulfone with Other Sulfone Derivatives
Comparative Mechanistic Investigations within the Sulfone Class
The primary mechanism of action for Solasulfone and other sulfone drugs, like Dapsone (B1669823), is the inhibition of folate synthesis in bacteria. smolecule.comontosight.ai This process is crucial for bacterial DNA replication and survival. ontosight.ai Specifically, these compounds act as competitive inhibitors of dihydropteroate (B1496061) synthase (DHPS), an essential enzyme in the folic acid pathway. researchgate.netasm.org By blocking this enzyme, sulfones prevent the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is vital for nucleotide synthesis. researchgate.net
While the core mechanism is similar across the sulfone class, variations in their chemical structures can lead to differences in their secondary effects and research applications. For instance, some sulfones exhibit anti-inflammatory properties in addition to their antimicrobial effects. researchgate.net Dapsone, for example, is known for its anti-inflammatory actions, which are attributed to its ability to modulate immune responses and suppress inflammatory pathways. smolecule.comresearchgate.net Research has also suggested potential anti-inflammatory properties for this compound, warranting further investigation. smolecule.com
Recent studies have also explored the potential for this compound in other therapeutic areas. It has been investigated for its potential anti-tumor effects and neuroprotective properties in models of Alzheimer's and Parkinson's diseases. smolecule.com Preliminary research also indicates possible antifibrotic effects. smolecule.com
Structure-Activity Similarities and Divergences with Dapsone and Sulphetrone
The biological activity of sulfone derivatives is intrinsically linked to their chemical structure. wikipedia.org The fundamental framework of these compounds consists of a sulfonyl group (-SO2-) attached to two phenyl rings. ontosight.ai
Similarities:
Core Structure: this compound, Dapsone, and Sulphetrone all share the core diphenyl sulfone structure, which is the foundation of their antibacterial activity. ontosight.ainih.gov
Mechanism of Action: As discussed, their primary mode of action is the inhibition of dihydropteroate synthase, a similarity directly related to their shared sulfone backbone. ontosight.airesearchgate.net
Divergences:
Substituents: The key differences between these compounds lie in the substitutions on the phenyl rings. Dapsone, or 4,4'-diaminodiphenyl sulfone, is the simplest, with an amino group at the 4-position of each phenyl ring. nih.gov this compound, derived from the parent compound Sulphetrone, has a more complex structure with larger side chains containing sulfonate groups, which increases its water solubility. smolecule.comwikipedia.org Sulphetrone itself is a more complex derivative of dapsone. smolecule.com
Pharmacokinetics: These structural modifications influence how the drugs are absorbed, distributed, metabolized, and excreted. For example, the increased solubility of this compound affects its administration and distribution in the body compared to the less soluble Dapsone. Studies have shown that after administration of this compound, it is metabolized to Dapsone in the body. nih.govilsl.br
Activity Profile: While both Dapsone and this compound are effective against Mycobacterium leprae, the causative agent of leprosy, their differing structures can result in different activity profiles and potential side effects. smolecule.com
Table 1: Structural and Mechanistic Comparison of Sulfone Derivatives
| Compound | Core Structure | Key Substituents | Primary Mechanism of Action | Notable Properties |
|---|---|---|---|---|
| This compound | Diphenyl sulfone | Complex side chains with sulfonate groups | Inhibition of dihydropteroate synthase smolecule.comontosight.ai | Increased water solubility, metabolized to Dapsone wikipedia.orgnih.govilsl.br |
| Dapsone | Diphenyl sulfone | Amino groups at the 4-position of each phenyl ring nih.gov | Inhibition of dihydropteroate synthase researchgate.net | Anti-inflammatory properties smolecule.comresearchgate.net |
| Sulphetrone | Diphenyl sulfone | A more complex derivative of Dapsone smolecule.com | Inhibition of dihydropteroate synthase | Parent compound of this compound smolecule.comwikipedia.org |
Historical Scientific Debates and Comparative Efficacy in Research Models
The development and use of sulfone drugs have been accompanied by scientific debate, particularly regarding their comparative efficacy and the development of resistance.
Initially, in the 1930s and 1940s, this compound (also known as Solapsone) and other sulfones were evaluated for their antibacterial properties against a range of infections, including tuberculosis. smolecule.comwikipedia.org Early research demonstrated their effectiveness, leading to their use in treating leprosy. ontosight.aiwikipedia.org
A significant area of scientific discussion revolved around the in vivo activity of these compounds. It was debated whether the more complex sulfones like this compound were active in their own right or if their therapeutic effect was solely due to their in vivo conversion to the parent compound, Dapsone. ilsl.br Research eventually provided evidence that these more soluble sulfones act as prodrugs, releasing Dapsone within the body. ilsl.br
Comparative efficacy studies in research models, such as the mouse foot pad model for leprosy, have been crucial in understanding the activity of these drugs. who.intilsl.br These models allowed for the direct comparison of the therapeutic effectiveness of different sulfones. For instance, studies showed that while this compound was effective, its use was eventually largely replaced by direct therapy with Dapsone, which was found to be successful with fewer complications at lower doses. ilsl.br
The emergence of drug-resistant strains of M. leprae also fueled scientific debate and research into the mechanisms of resistance. Mutations in the target enzyme, dihydropteroate synthase, were identified as a key mechanism of resistance, reducing the binding affinity of the sulfone drugs. This led to investigations into combination therapies to enhance efficacy and combat resistance.
Emerging Research Directions and Future Perspectives for Solasulfone
Advanced Biophysical and Biochemical Characterization of Target Interactions
A thorough understanding of how a drug interacts with its molecular target is fundamental to improving its therapeutic profile. For Solasulfone, like other sulfones such as dapsone (B1669823), the primary target is understood to be dihydropteroate (B1496061) synthase (DHPS), a crucial enzyme in the bacterial folic acid synthesis pathway. ontosight.aipraxis-schuster.ch The inhibition of this pathway is vital for halting bacterial replication. ontosight.ai Future research endeavors are increasingly focused on employing advanced biophysical and biochemical techniques to dissect this interaction with greater precision.
Techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are poised to provide detailed kinetic and thermodynamic data on the binding of this compound to DHPS. SPR can measure the on- and off-rates of binding, offering insights into the stability of the drug-target complex, while ITC can determine the binding affinity and the thermodynamic forces driving the interaction. X-ray crystallography and Cryo-electron Microscopy (Cryo-EM) are powerful structural biology tools that can provide high-resolution three-dimensional structures of this compound bound to DHPS. These structural insights are invaluable for understanding the specific molecular interactions, such as hydrogen bonds and hydrophobic interactions, that govern binding. For instance, computational modeling of dapsone's interaction with DHPS from Mycobacterium leprae has provided a molecular basis for understanding resistance. internationaltextbookofleprosy.org Similar studies on this compound would be highly beneficial.
Furthermore, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can be employed to study the conformational changes in both the drug and the enzyme upon binding. Differential Scanning Fluorimetry (DSF) , also known as the Thermal Shift Assay, offers a high-throughput method to screen for compound binding and stability changes in the target protein. diva-portal.org A deeper characterization of these interactions is not merely an academic exercise; it provides the foundational knowledge required for the rational design of more potent and specific inhibitors.
Rational Design of Next-Generation this compound Analogs to Overcome Resistance Mechanisms
The emergence of drug-resistant strains of pathogenic bacteria is a significant threat to the continued efficacy of antimicrobial agents, including those in the sulfone class. Resistance to dapsone in Mycobacterium leprae is well-documented and often linked to specific missense mutations in the folP1 gene, which encodes for DHPS. internationaltextbookofleprosy.orgasm.orgresearchgate.net These mutations can decrease the binding affinity of the drug to the enzyme, rendering it less effective. internationaltextbookofleprosy.orgresearchgate.net
Rational drug design, guided by structural and computational biology, offers a promising strategy to develop next-generation this compound analogs that can overcome these resistance mechanisms. By understanding the structural changes in the DHPS enzyme caused by resistance mutations, medicinal chemists can design new molecules that can either accommodate these changes or form alternative interactions with the enzyme to restore binding affinity. For example, in silico design of dapsone analogues has been explored to target the enoyl acyl carrier protein reductase (ENR) of M. leprae, showcasing the potential of computational methods in creating derivatives with enhanced binding to target proteins. wisdomlib.org
Another approach is the development of hybrid molecules that combine the pharmacophore of this compound with that of another antimicrobial agent with a different mechanism of action. This molecular hybridization strategy can create dual-action compounds that are less susceptible to resistance. asm.org The synthesis and evaluation of new sulfone derivatives containing moieties like 1,3,4-oxadiazole/thiadiazole have shown enhanced antibacterial activity, demonstrating the potential for structural modifications to improve efficacy. mdpi.comresearchgate.net The goal is to create new chemical entities with improved potency, a broader spectrum of activity, and a higher barrier to the development of resistance.
Integration of Omics Technologies in Sulfone Action and Resistance Research
The advent of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—has revolutionized the study of drug action and resistance. frontiersin.org These high-throughput approaches provide a global view of the molecular changes that occur in a pathogen in response to a drug, offering a more holistic understanding of its mechanism of action and the complex pathways involved in resistance.
Genomics , particularly whole-genome sequencing, is instrumental in identifying the genetic basis of resistance. For sulfones, this has been crucial in identifying mutations in the folP1 gene in M. leprae. asm.orgmdpi.comTranscriptomics , which studies gene expression, can reveal how bacteria adapt to the stress of drug exposure by up- or down-regulating specific genes. Proteomics , the large-scale study of proteins, can identify changes in protein expression levels that contribute to resistance, such as the overexpression of drug efflux pumps or alterations in the target enzyme. frontiersin.orgmdpi.com
Metabolomics , the study of small molecule metabolites, provides a snapshot of the metabolic state of the cell and can reveal how drugs like this compound perturb metabolic pathways. plos.org For instance, metabolomics studies in leprosy patients have revealed significant alterations in the metabolism of polyunsaturated fatty acids. plos.orgfrontiersin.org Integrating these different omics datasets can provide a comprehensive systems-level understanding of sulfone action and resistance. researchgate.netnih.gov This knowledge can be used to identify novel drug targets, discover biomarkers for predicting drug susceptibility, and develop new therapeutic strategies to combat resistance.
Innovations in Sulfone Synthesis and Derivatization Approaches
Advances in synthetic organic chemistry are paving the way for more efficient, sustainable, and versatile methods for the synthesis of sulfone compounds, including this compound and its derivatives. Traditional methods for creating diaryl sulfones often require harsh reaction conditions. Modern innovations are focused on developing milder and more environmentally friendly approaches.
Recent advancements include the use of photocatalysis , where visible light is used to drive chemical reactions. For example, a visible-light-driven, silver-catalyzed one-pot synthesis of diaryl sulfones from aryl thiols and aryl diazonium salts has been developed. researchgate.net Other innovative methods include copper-catalyzed cross-coupling reactions, which offer an efficient way to form the carbon-sulfur bonds characteristic of sulfones. rsc.orgtandfonline.com The use of SO2 surrogates, such as sodium metabisulfite (B1197395) (Na2S2O5), provides a safer and more convenient alternative to gaseous sulfur dioxide in the synthesis of sulfones. mdpi.com
Beyond the core synthesis, the derivatization of the sulfone scaffold is a key strategy for developing new analogs with improved properties. By strategically adding different functional groups to the this compound molecule, researchers can modulate its solubility, metabolic stability, and target-binding affinity. For example, the incorporation of an aroxymethyl group into heterocyclic sulfones has been shown to enhance antibacterial activity. mdpi.com The development of new synthetic methodologies that allow for the precise and flexible derivatization of the this compound structure is crucial for the exploration of its full therapeutic potential and the generation of new drug candidates. afjbs.comnih.govvt.eduwjarr.com
Q & A
Basic: What established methodologies are used to investigate Solasulfone’s mechanism of action in preclinical models?
Answer:
To elucidate this compound’s mechanism of action, researchers typically employ:
- In vitro assays (e.g., enzyme inhibition studies, receptor-binding assays) to identify molecular targets.
- In vivo models (e.g., murine infection models) to validate efficacy and pharmacokinetic properties.
- Omics technologies (transcriptomics, proteomics) to map downstream pathways.
Key methodological considerations include using positive/negative controls, validating assays with reference compounds, and adhering to protocols from pharmacological databases like the United States Pharmacopeia (USP) . For reproducibility, document variables such as solvent compatibility and cell-line specificity .
Advanced: How can researchers resolve contradictions in this compound’s efficacy data across experimental models?
Answer:
Contradictions often arise from variability in experimental design (e.g., dosing regimens, model organisms). Mitigation strategies include:
- Meta-analysis of aggregated data to identify confounding factors (e.g., solvent effects, genetic differences in animal models).
- Sensitivity analysis to assess the impact of variables like pH or temperature on this compound’s stability.
- Systematic replication under standardized conditions (e.g., OECD guidelines for preclinical testing).
Cross-referencing raw data from public repositories (e.g., ChEMBL, PubChem) ensures transparency .
Basic: What validated analytical methods ensure accurate quantification of this compound in experimental samples?
Answer:
- High-Performance Liquid Chromatography (HPLC) with UV detection is widely used for purity assessment (USP monograph guidelines recommend a retention time of 8–10 minutes with C18 columns) .
- Mass Spectrometry (MS) provides structural confirmation and detects degradation products.
- Validation parameters (linearity, LOQ/LOD, recovery rates) must comply with ICH Q2(R1) guidelines. Include internal standards (e.g deuterated analogs) to control for matrix effects .
Advanced: What statistical frameworks are optimal for analyzing this compound’s dose-response relationships?
Answer:
- Nonlinear regression models (e.g., Hill equation, log-logistic curves) to estimate EC₅₀ values.
- ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons.
- Bayesian hierarchical models to account for inter-experiment variability in large datasets.
Predefine effect sizes and power (≥80%) during experimental design to avoid underpowered conclusions .
Basic: Which databases are most reliable for conducting literature reviews on this compound’s pharmacological profile?
Answer:
Prioritize peer-reviewed repositories:
- PubMed/MEDLINE for clinical and preclinical studies.
- Embase for toxicology data.
- Web of Science for citation tracking.
Exclude non-peer-reviewed sources (e.g., ) due to unverified data. Use Boolean search terms like “this compound AND (pharmacokinetics OR mechanism)” to refine results .
Advanced: How should researchers design longitudinal studies to assess this compound’s chronic toxicity?
Answer:
- Controlled variables : Dose frequency, species/strain selection (e.g., Sprague-Dawley rats vs. CD-1 mice).
- Endpoints : Histopathology, serum biomarkers (ALT, creatinine), and behavioral assessments.
- ICH S1 guidelines recommend 6–12 month durations for carcinogenicity studies. Use staggered cohorts to monitor time-dependent effects. Share raw data via platforms like Open Science Framework for peer validation .
Basic: What critical parameters ensure reproducibility in this compound synthesis protocols?
Answer:
- Reaction conditions : Temperature (±2°C), catalyst purity (e.g., ≥99% Pd/C), and solvent anhydrity.
- Purification : Column chromatography with standardized solvent ratios (e.g., hexane:ethyl acetate 3:1).
- Characterization : Melting point, NMR (¹H/¹³C), and elemental analysis. Cross-validate with USP reference standards .
Advanced: How can multi-omics integration clarify this compound’s off-target effects?
Answer:
- Transcriptomics : RNA-seq to identify dysregulated pathways (e.g., oxidative stress response).
- Proteomics : SILAC labeling to quantify protein expression changes.
- Metabolomics : LC-MS/MS to map metabolic shifts (e.g., glutathione depletion).
Use bioinformatics tools (DAVID, STRING) for pathway enrichment and validate hits with CRISPR/Cas9 knockout models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
